2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride
Description
2-Chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride is a quaternary ammonium salt characterized by:
- Structure: A central azanium (NH₄⁺-derived) nitrogen atom bonded to three groups:
- A 2-chloroethyl moiety (Cl-CH₂-CH₂-),
- A (2-methoxyphenyl)methyl group (2-MeO-C₆H₄-CH₂-),
- A methyl group (-CH₃).
- Counterion: Chloride (Cl⁻).
Properties
CAS No. |
64012-01-7 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
LBLYFTCYYCQVLG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)CC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of quaternary ammonium salts such as this compound typically involves alkylation of tertiary amines with alkyl halides. In this case, the preparation involves the nucleophilic substitution reaction where a tertiary amine bearing a (2-methoxyphenyl)methyl group and a methyl substituent is reacted with 2-chloroethyl chloride or a similar chloroethylating agent under controlled conditions.
Stepwise Preparation
Synthesis of the Tertiary Amine Precursor
The tertiary amine precursor, N-methyl-(2-methoxyphenyl)methylamine, can be prepared by reductive amination of 2-methoxybenzaldehyde with methylamine or by alkylation of 2-methoxybenzylamine with methyl iodide or methyl chloride under basic conditions.Quaternization with 2-chloroethyl Chloride
The tertiary amine is then quaternized by reaction with 2-chloroethyl chloride. This is typically conducted in an inert solvent such as acetonitrile or dichloromethane, at temperatures ranging from 0°C to room temperature, to control the reaction rate and avoid side reactions.Isolation of the Quaternary Ammonium Salt
The product, this compound, precipitates or can be isolated by solvent evaporation and crystallization. Purification may involve recrystallization from ethanol or ether.
Alternative Methods and Variations
- Use of Different Alkylating Agents : Instead of 2-chloroethyl chloride, 2-bromoethyl chloride or 2-chloroethyl tosylate can be used to improve reaction efficiency or selectivity.
- Solvent Effects : Polar aprotic solvents like DMF or DMSO may enhance nucleophilicity and improve yields.
- Temperature and Time Optimization : Reaction conditions can be optimized to balance conversion and minimize by-products.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methoxybenzaldehyde + methylamine | Reductive amination, mild heating | N-methyl-(2-methoxyphenyl)methylamine |
| 2 | N-methyl-(2-methoxyphenyl)methylamine + 2-chloroethyl chloride | Room temp, inert solvent | This compound |
Analytical Data and Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of methoxy, aromatic, methyl, and chloroethyl groups.
- Mass Spectrometry : Molecular ion peaks consistent with the quaternary ammonium salt.
- Elemental Analysis : Confirms the chloride salt form.
- X-ray Crystallography : If available, provides definitive structural confirmation.
Research Discoveries and Perspectives
While direct literature on this exact compound is limited, related quaternary ammonium salts with chloroethyl and methoxyphenyl substituents have been studied for their biological activity and synthetic utility. The preparation methods align with well-established quaternization protocols documented in organic synthesis literature.
- Quaternary ammonium salts with chloroethyl groups have been used as intermediates in medicinal chemistry for alkylating agents.
- Methoxy substitution on the aromatic ring influences the electronic properties and reactivity of the compound.
- The chloride counterion is typical for stability and solubility in polar solvents.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-methoxybenzaldehyde, methylamine, 2-chloroethyl chloride |
| Key Reaction Types | Reductive amination, nucleophilic substitution (quaternization) |
| Solvents | Acetonitrile, dichloromethane, DMF, DMSO |
| Temperature Range | 0°C to room temperature |
| Purification Techniques | Crystallization, recrystallization from ethanol or ether |
| Characterization Methods | NMR, MS, elemental analysis, X-ray crystallography |
| Common By-products | Unreacted amine, over-alkylated species (minimized by controlled stoichiometry) |
| Yield Range | Typically moderate to high (60-90%) depending on conditions |
Chemical Reactions Analysis
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets and pathways. The compound can alkylate DNA, leading to DNA damage and inhibition of DNA synthesis and transcription . This mechanism is similar to other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary Ammonium Salts with Aromatic Substituents
(a) 2-[2-(4-Chlorophenoxy)Acetyl]Oxyethyl-Diethylazanium;Chloride (CAS 4210-74-6)
- Structure: Diethylazanium group linked via an ester to a 4-chlorophenoxyacetyl chain .
- Comparison: Substituent: The 4-chlorophenoxy group is less sterically hindered than the 2-methoxyphenyl group in the target compound. Reactivity: The ester linkage may hydrolyze under physiological conditions, unlike the direct C-N bond in the target compound. Applications: Likely used as a surfactant or pharmaceutical intermediate due to its amphiphilic structure .
(b) 2-[2-(4-Methoxyphenoxy)Acetyl]Oxyethyl-Dimethylazanium;Chloride (CAS 34727-33-8)
- Structure: Dimethylazanium group with a 4-methoxyphenoxyacetyl ester .
- Comparison: Lipophilicity: The 4-methoxyphenoxy group increases lipophilicity similarly to the 2-methoxyphenyl group in the target compound, but positional isomerism (para vs. ortho) may alter binding affinity in biological systems. Stability: The ester bond is prone to enzymatic hydrolysis, whereas the target compound’s direct aryl-methyl linkage offers greater stability .
(c) [2-(1-Benzothiophen-3-yl)-2-Chloroethyl]-Dimethylazanium;Chloride (CAS 7349-55-5)
- Structure : Features a benzothiophene ring and a chloroethyl group .
- Comparison :
- Aromatic System : The benzothiophene moiety provides electron-rich aromaticity, contrasting with the 2-methoxyphenyl group’s electron-donating methoxy substituent.
- Reactivity : The chloroethyl group may undergo similar alkylation reactions as in the target compound, but the benzothiophene could confer unique metabolic pathways .
Chloroethyl-Containing Compounds
(a) N-Methyl-2-Chloroethylamine (CAS 32315-92-7)
- Structure : Primary amine with a 2-chloroethyl group .
- Comparison: Physicochemical Properties: Lower molecular weight (109.6 g/mol vs. ~250 g/mol for the target compound) and higher volatility (boiling point 110.3°C).
(b) 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea
- Structure : Nitrosourea with a 2-chloroethyl group .
- Comparison: Degradation: Degrades into 2-chloroethanol and alkylating species (e.g., 2-chloroethyl carbonium ion), similar to the hypothesized reactivity of the target compound’s chloroethyl group . Applications: Used as an anticancer agent due to DNA alkylation; the target compound’s quaternary structure may limit blood-brain barrier penetration compared to this lipophilic nitrosourea .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Groups | logP | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅Cl₂NO | ~250 | 2-Chloroethyl, 2-MeO-phenyl | ~1.2* | N/A |
| 2-[2-(4-Cl-phenoxy)AcO]Oxyethyl-Diethylazanium | C₁₄H₂₁Cl₂NO₃ | 322.23 | 4-Cl-phenoxy, ester | 2.5 | N/A |
| N-Methyl-2-Chloroethylamine | C₃H₈ClN | 109.6 | 2-Chloroethyl, primary amine | 0.84 | 110.3 |
| 2-Chloroethyl Methyl Ether | C₃H₇ClO | 94.54 | Chloroethyl, ether | 0.95 | 89–91 |
*Estimated based on substituent contributions .
Biological Activity
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride, also known as a quaternary ammonium compound, has garnered attention in biological research for its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- CAS Number: 77966-51-9
- Molecular Formula: C14H22Cl2N2O
- Molecular Weight: 305.2 g/mol
- IUPAC Name: [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride
- Canonical SMILES: CCNH+CC(=O)N(C)C1=C(C=CC=C1Cl)C.[Cl-]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The chloro group and dimethylanilino moiety enhance binding affinity to specific enzymes, modulating their activity.
- Receptors: This compound may influence receptor-mediated pathways, affecting cellular responses.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacteria and fungi. |
| Anti-inflammatory | Potential to reduce inflammation in various models. |
| Antitumor | Investigated for cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
-
Antimicrobial Activity
A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes, leading to cell lysis. -
Anti-inflammatory Effects
In a rodent model of inflammation, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues compared to controls. -
Antitumor Activity
Research involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry assays indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and subsequent apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Moderate anti-inflammatory | Less potent than the studied compound |
| N-(2,6-Dimethylphenyl)-2-chloroacetamide | Low antimicrobial activity | Lacks the quaternary ammonium structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium chloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:
- Step 1 : Reacting 2-methoxyphenylmethanamine with chloroethylating agents (e.g., 1-chloro-2-iodoethane) in anhydrous solvents like acetonitrile under nitrogen .
- Step 2 : Quaternization with methyl chloride or methyl iodide to form the azanium center, followed by anion exchange with HCl to yield the chloride salt .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (40–60°C) to balance reaction rate and byproduct formation. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), chloroethyl (δ 3.5–3.7 ppm for CH₂Cl), and methylazanium (δ 3.1–3.3 ppm for N⁺(CH₃)) groups .
- X-Ray Crystallography : Resolve conformational details (e.g., bond angles, crystal packing) by growing single crystals in MeCN/water mixtures and using Mo Kα radiation .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-Cl]⁺) and isotopic pattern for chlorine .
Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).
- Experimental Design : React the compound with excess nucleophile (e.g., sodium azide) in DMF at 60°C. Monitor Cl⁻ release via ion chromatography .
- Kinetic Analysis : Compare rate constants with analogous compounds (e.g., ethyl chloride derivatives) to assess steric/electronic effects of the methoxyphenyl group .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between theoretical and experimental reaction barriers for chloroethyl group substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for SN2 pathways (e.g., using B3LYP/6-31G** basis sets). Compare with experimental activation energies from Arrhenius plots .
- Contradiction Resolution : If discrepancies arise (e.g., DFT underestimates barriers by 5–10 kcal/mol), refine solvation models (PCM or explicit solvent) or include dispersion corrections (e.g., D3) .
Q. What strategies can differentiate aggregation effects from intrinsic conformational stability in solution-phase studies?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous or polar solvents.
- Variable-Temperature NMR : Observe chemical shift changes (e.g., methoxyphenyl protons) to identify temperature-dependent conformational equilibria .
- MD Simulations : Run 100-ns simulations (AMBER force field) to correlate experimental NOEs with predicted cluster sizes .
Q. How does the methylazanium group modulate interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or enzyme-coated chips to measure binding affinity (KD) and kinetics (kon/koff) .
- Comparative Studies : Synthesize analogs with ethylazanium or uncharged amine groups. Test inhibitory effects on acetylcholinesterase or membrane depolarization assays .
Q. What analytical approaches reconcile discrepancies in reported yields for multi-step syntheses of quaternary azanium salts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, stoichiometry). For example, optimize Step 2 quaternization by varying MeCl:amine ratios (1.2–2.0 eq.) .
- Byproduct Analysis : Identify impurities (e.g., N-methylated byproducts) via LC-MS and adjust reaction time/temperature to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
